molecular formula C12H11N3O3 B14221676 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate CAS No. 825627-36-9

1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate

Cat. No.: B14221676
CAS No.: 825627-36-9
M. Wt: 245.23 g/mol
InChI Key: RKHOQLSRVHUDGQ-JTQLQIEISA-N
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Description

1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazolidinone ring, a diazonium group, and a benzyl substituent, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Formation of the Diazonium Group: The diazonium group is usually introduced through diazotization reactions, where an amine group is converted to a diazonium salt using nitrous acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.

    Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate: shares similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.

    Diazonium Compounds: It also shares characteristics with other diazonium compounds, which are widely used in organic synthesis and materials science.

Uniqueness

    Structural Features: The combination of the oxazolidinone ring, benzyl group, and diazonium group makes this compound unique and versatile.

    Reactivity: Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

CAS No.

825627-36-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

(4S)-4-benzyl-3-(2-diazoacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H11N3O3/c13-14-7-11(16)15-10(8-18-12(15)17)6-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2/t10-/m0/s1

InChI Key

RKHOQLSRVHUDGQ-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)C=[N+]=[N-])CC2=CC=CC=C2

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C=[N+]=[N-])CC2=CC=CC=C2

Origin of Product

United States

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